1-(3-Chlorophenyl)thiourea

Description

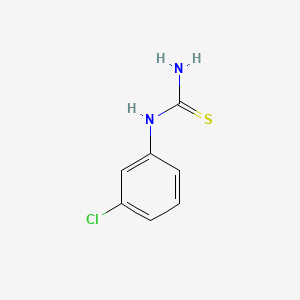

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYZRUOXXOTVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197798 | |

| Record name | Thiourea, (3-chlorophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4947-89-1 | |

| Record name | N-(3-Chlorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4947-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chlorophenyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004947891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chlorophenyl)thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, (3-chlorophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(CHLOROPHENYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YY52HH2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)thiourea from 3-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of 1-(3-chlorophenyl)thiourea, a versatile intermediate in drug discovery and chemical synthesis, from 3-chloroaniline. This document provides a thorough examination of the underlying reaction mechanism, a field-proven, step-by-step experimental protocol, and detailed methods for the characterization of the final product. Furthermore, it addresses critical safety considerations and potential side reactions, offering a holistic resource for researchers. The synthesis involves the acid-catalyzed reaction of 3-chloroaniline with a thiocyanate salt, a robust and scalable method for producing aryl thioureas. This guide is intended to equip researchers and professionals in drug development with the necessary knowledge to confidently and safely execute this synthesis and validate the purity and identity of the resulting compound.

Introduction and Significance

Thiourea derivatives are a pivotal class of compounds in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties. The N-aryl thiourea moiety, in particular, serves as a crucial pharmacophore in numerous therapeutic agents. This compound is a key building block for the synthesis of more complex molecules, leveraging the reactivity of the thiourea group for further functionalization. Its preparation from readily available 3-chloroaniline provides an accessible entry point to a diverse range of novel chemical entities for drug discovery programs.

The synthesis described herein is a classic example of nucleophilic addition to a thiocyanate, facilitated by an acidic medium. Understanding the nuances of this reaction is paramount for achieving high yields and purity, which are critical for subsequent applications in multi-step syntheses.

Reaction Mechanism and Rationale

The synthesis of this compound from 3-chloroaniline and a thiocyanate salt (e.g., potassium or ammonium thiocyanate) proceeds via an acid-catalyzed nucleophilic addition mechanism. The key steps are outlined below:

-

Protonation of the Amine: In the presence of a strong acid, such as hydrochloric acid (HCl), the weakly nucleophilic nitrogen atom of 3-chloroaniline is protonated to form the corresponding anilinium salt. While this may seem counterintuitive as it deactivates the nucleophile, the acid plays a crucial role in the subsequent steps.

-

Formation of Thiocyanic Acid: The acid also protonates the thiocyanate salt, generating thiocyanic acid (HSCN) in situ.

-

Isomerization to Isothiocyanic Acid: Thiocyanic acid is in equilibrium with its more reactive isomer, isothiocyanic acid (HN=C=S). This species contains a highly electrophilic carbon atom.

-

Nucleophilic Attack: The free (unprotonated) 3-chloroaniline, which is in equilibrium with its protonated form, acts as the nucleophile. The lone pair of electrons on the nitrogen atom of 3-chloroaniline attacks the electrophilic carbon atom of isothiocyanic acid.

-

Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps then occur to yield the stable this compound product.

The use of an acid catalyst is essential to generate the reactive isothiocyanic acid electrophile.[1] The electron-withdrawing nature of the chlorine atom on the aniline ring decreases the nucleophilicity of the nitrogen atom, making acidic conditions favorable to drive the reaction forward.[1]

Reaction Workflow Diagram

Caption: A general workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed to be a self-validating system.[2]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity (per 0.01 mol of 3-chloroaniline) |

| 3-Chloroaniline | 127.57 | 1.28 g (1.03 mL) |

| Potassium Thiocyanate | 97.18 | 1.75 g |

| Concentrated HCl (37%) | 36.46 | ~2.0 mL |

| Deionized Water | 18.02 | ~25 mL |

| Toluene (for recrystallization) | 92.14 | As needed |

| Acetone (for recrystallization) | 58.08 | As needed |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-chloroaniline (1.28 g, 0.01 mol).

-

Addition of Reagents: To the flask, add deionized water (20 mL) and concentrated hydrochloric acid (~2.0 mL). Stir the mixture until the 3-chloroaniline has completely dissolved to form the anilinium salt.

-

Addition of Thiocyanate: Add potassium thiocyanate (1.75 g, 0.018 mol) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature. Stir the mixture overnight to facilitate complete precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid product thoroughly with cold deionized water (3 x 15 mL) to remove any unreacted salts and acid.

-

Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a mixture of toluene and acetone (e.g., 1:1 v/v).[2] Dissolve the crude product in a minimal amount of the hot solvent mixture and allow it to cool slowly to form crystals.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

| Technique | Expected Results |

| Melting Point | 129 °C[2] |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (DMSO-d₆) | δ ~9.7 (s, 1H, NH), δ ~8.3 (s, 1H, NH₂), δ ~7.2-7.8 (m, 4H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ ~181 (C=S), δ ~140 (Ar-C), δ ~133 (Ar-C), δ ~130 (Ar-C), δ ~123 (Ar-C), δ ~122 (Ar-C), δ ~121 (Ar-C) |

| FT-IR (KBr, cm⁻¹) | ~3400-3100 (N-H stretching), ~1600 (aromatic C=C stretching), ~1550 (N-H bending), ~1250 (C=S stretching)[3] |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Safety Precautions and Hazard Management

5.1. Reagent Hazards:

-

3-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and is very toxic to aquatic life with long-lasting effects. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Potassium Thiocyanate: Harmful if swallowed or in contact with skin. Contact with acids liberates very toxic gas (hydrogen cyanide).

-

Concentrated Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation. Handle with extreme care in a fume hood.

5.2. Procedural Safety:

-

The reaction should be performed in a well-ventilated fume hood at all times.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Potential Side Reactions and Purification

The primary potential side reaction is the formation of N,N'-bis(3-chlorophenyl)thiourea, especially if the reaction is not carefully controlled. This can be minimized by using a slight excess of the thiocyanate salt.

Purification of the crude product is typically achieved through recrystallization.[2] The choice of solvent is critical and may require some optimization. A solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal. For aryl thioureas, common recrystallization solvents include ethanol, acetone, or mixtures such as toluene/acetone. Column chromatography can also be employed for purification if recrystallization is not effective, although it is a more resource-intensive method.

Conclusion

The synthesis of this compound from 3-chloroaniline is a reliable and well-established procedure that provides access to a valuable chemical intermediate. By understanding the reaction mechanism, adhering to the detailed experimental protocol, and implementing stringent safety measures, researchers can consistently obtain this compound in high yield and purity. The characterization data provided serves as a benchmark for product validation, ensuring its suitability for downstream applications in drug discovery and development.

References

- PubChem. 1,3-Bis(3-chlorophenyl)thiourea. National Center for Biotechnology Information.

- ResearchGate. Catalytic Thiourea Promoted Electrophilic Thiocyanation of Indoles and Aromatic Amines with NCS/NH4SCN.

- SpectraBase. 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)thiourea - Optional[Vapor Phase IR] - Spectrum.

- Tahir, M. M., Yaacob, M., & Yamin, B. M. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3336.

- Shahwar, D., Raza, M. A., & Ahmad, S. (2012). 3-Acetyl-1-(3-chlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2888.

- ResearchGate. How can I purify my bis thiourea compound?

- SpectraBase. 1-(o-Chlorophenyl)-3-(1,2-diphenylethyl)-2-thiourea - Optional[FTIR] - Spectrum.

- Google Patents. Process for removing thiourea as an impurity from alkali-and alkaline earth-metal rhodanides.

- ResearchGate. The proposed mechanism for the formation of thiourea.

- ResearchGate. Characteristic IR spectral data of o-chlorophenylthiourea and adipic acid dihydrazide ligands.

- SpectraBase. Thiourea.

- Organic Chemistry Portal. Thiourea synthesis by thioacylation.

- Friščić, T., & Fábián, L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1867–1881.

- ResearchGate. A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide.

- ResearchGate. Synthesis and characterization of thiourea.

- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- NIST. Thiourea. In NIST Chemistry WebBook. National Institute of Standards and Technology.

- ResearchGate. 1 H-NMR spectra of the thiourea derivatives.

- ResearchGate. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium.

- ChemRxiv. Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients.

- Indian Academy of Sciences. Aggregation and electrochemical properties of 1-(4-chlorophenyl)-3-dodecanoylthiourea: A novel thiourea-based non-ionic surfactant.

- ResearchGate. Investigation of removal of Ag(I) from aqueous solution by a novel chelating resin containing acyl and thiourea groups.

- IARC Publications. THIOUREA 1. Exposure Data.

- Reddit. Anyone have experience purifying Aryl-Bpin from Miyaura Borylation?

Sources

1-(3-Chlorophenyl)thiourea: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties and Structure

Executive Summary

1-(3-Chlorophenyl)thiourea is a halogenated aromatic thiourea derivative with a diverse and expanding range of applications in medicinal chemistry, materials science, and chemical synthesis. This technical guide provides a comprehensive overview of its fundamental chemical properties, structural features, synthesis protocols, and key applications. By synthesizing technical data with practical insights, this document aims to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this versatile compound.

Introduction: The Significance of Substituted Thioureas

Thiourea, an organosulfur compound structurally analogous to urea, serves as a foundational scaffold for a vast array of derivatives with significant biological and chemical activities.[1] The introduction of substituents onto the thiourea core profoundly influences its electronic, steric, and lipophilic properties, thereby modulating its reactivity and interaction with biological targets. The this compound variant, in particular, has garnered considerable interest due to the presence of the chloro-substituent on the phenyl ring. This modification imparts unique characteristics that are leveraged in various scientific domains. Thiourea derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2]

Molecular Structure and Chemical Properties

A thorough understanding of the molecular architecture and physicochemical properties of this compound is paramount for its effective application.

2.1. Structural Elucidation

The molecular structure of this compound consists of a central thiourea moiety to which a 3-chlorophenyl group is attached. The thiourea core (S1/N1/N2/C7) is planar.[3] This planar arrangement, combined with the dihedral angle it forms with the benzene ring (approximately 64.80°), dictates the molecule's three-dimensional conformation and potential for intermolecular interactions.[3]

Figure 1: Chemical Structure of this compound. This diagram illustrates the connectivity of atoms within the molecule.

2.2. Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various matrices.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClN₂S | [4] |

| Molecular Weight | 186.66 g/mol | [4] |

| Appearance | White to off-white powder | |

| Melting Point | 137-141 °C | |

| CAS Number | 4947-89-1 | [4] |

| InChIKey | LSYZRUOXXOTVAV-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several established routes. A common and reliable laboratory-scale protocol involves the reaction of 3-chloroaniline with a thiocyanate salt in the presence of an acid catalyst.

3.1. Synthetic Workflow

The diagram below outlines a typical synthetic pathway for producing this compound.

Figure 2: A representative experimental workflow for the synthesis of this compound.

3.2. Detailed Experimental Protocol

Objective: To synthesize this compound from 3-chloroaniline and potassium thiocyanate.

Materials:

-

3-Chloroaniline (0.0081 mol)

-

Potassium thiocyanate (0.0142 mol)

-

Concentrated Hydrochloric Acid (1.6 ml)

-

Water (20 ml)

-

Toluene

-

Acetone

Procedure:

-

Reaction Setup: A mixture of 3-chloroaniline, potassium thiocyanate, water, and concentrated HCl is refluxed for 3 hours.[3]

-

Reaction Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC) to observe the consumption of the starting materials.

-

Product Isolation: After reflux, the reaction mixture is cooled to room temperature and stirred overnight, leading to the precipitation of the product.[3]

-

Purification: The precipitate is filtered, washed with water, and dried.[3] Single crystals suitable for X-ray diffraction can be grown from a toluene and acetone mixture by slow evaporation.[3]

Causality and Experimental Choices:

-

Acid Catalyst: The hydrochloric acid protonates the nitrogen of the aniline, increasing its electrophilicity and facilitating the nucleophilic attack by the thiocyanate ion.

-

Reflux: Heating the reaction mixture to its boiling point under reflux increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.

-

Precipitation in Water: this compound is sparingly soluble in water, while the inorganic byproducts are readily soluble. This difference in solubility allows for the effective separation of the product from the reaction mixture.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable building block and a compound of interest in several areas of research.

4.1. Medicinal Chemistry

Thiourea derivatives are recognized for their wide range of pharmacological activities. The incorporation of a chlorophenyl group can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties.

-

Anticancer Potential: Substituted thiourea derivatives have shown promise as cytotoxic agents against various cancer cell lines.[5] Their mechanisms of action can involve targeting key molecular pathways in cancer progression, such as inducing apoptosis and inhibiting angiogenesis.[5]

-

Antitubercular Activity: Thiourea derivatives containing a chlorine atom have demonstrated significant efficacy against Mycobacterium tuberculosis.[2]

4.2. Chemical Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds. The thiourea moiety can undergo various cyclization reactions to form thiazoles, pyrimidines, and other ring systems of medicinal importance.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is very toxic if swallowed and can cause irritation to the eyes, respiratory system, and skin.[6]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[6]

-

Handling: Use only in a chemical fume hood to avoid inhalation of dust, mist, or vapor.[6][7] Minimize dust generation and accumulation.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[6][7][8] The storage area should be locked.[6][7][8]

-

First Aid Measures: In case of contact with skin, wash immediately with plenty of water.[6][7] If ingested, seek immediate medical advice.[6][7] If inhaled, move to fresh air.[6][7]

Conclusion

This compound is a compound of significant scientific and practical importance. Its well-defined chemical structure, accessible synthetic routes, and diverse reactivity profile make it a valuable tool for researchers in both academic and industrial settings. This guide has provided a comprehensive overview of its core properties and applications, aiming to facilitate its informed and effective use in advancing scientific discovery and therapeutic innovation.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(3-Chlorophenyl)-2-thiourea.

- Fun, H.-K., Quah, C. K., Nayak, P. S., Narayana, B., & Sarojini, B. K. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3239.

- Biosynth. (n.d.). 1-(3-Chlorophenyl) thiourea.

- Shahwar, D., Raza, M. A., Khan, M. A., & Fun, H.-K. (2012). 3-Acetyl-1-(3-chlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1775.

- Zapravdina, D., & Burmistrov, V. (2024). 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. Molbank, 2024(2), M1809.

- Fisher Scientific. (n.d.). Material Safety Data Sheet.

- PubChem. (n.d.). 1,3-Bis(3-chlorophenyl)thiourea.

- Sigma-Aldrich. (n.d.). (3-Chlorophenyl)thiourea.

- Echemi. (n.d.). 1-(2-CHLOROPHENYL)-3-PHENYL-2-THIOUREA Safety Data Sheets.

- PrepChem. (n.d.). Synthesis of A. N-Cyano-N'-(3-chlorophenyl)thiourea.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Yamin, B. M., Soh, S. K. C., & Yusoff, S. F. M. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1696.

- Matrix Fine Chemicals. (n.d.). (3-CHLOROPHENYL)THIOUREA.

- PubChem. (n.d.). 1,3-Bis[(3-chlorophenyl)methyl]thiourea.

- SpectraBase. (n.d.). 1-(3-Chlorophenyl)-3-(3,4-dichlorophenyl)thiourea.

- ChemScene. (n.d.). [(3-chlorophenyl)amino]thiourea.

- European Journal of Pharmacology. (2024). 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. European Journal of Pharmacology, 982, 176885.

- Annexe Chem Pvt Ltd. (n.d.). Thiourea: Unraveling Its Diverse Applications.

- Molecules. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2533.

Sources

- 1. annexechem.com [annexechem.com]

- 2. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 3. 1-(3-Chlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3-CHLOROPHENYL)THIOUREA | CAS 4947-89-1 [matrix-fine-chemicals.com]

- 5. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. abdurrahmanince.net [abdurrahmanince.net]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Significance of N-Aryl Thiourea Scaffolds in Modern Drug Discovery

An In-depth Technical Guide to 1-(3-Chlorophenyl)thiourea for Advanced Research

The thiourea moiety, characterized by its unique (thio)amide resonance and hydrogen bonding capabilities, represents a privileged structure in medicinal chemistry.[1] Its derivatives are instrumental as intermediates in the synthesis of a wide array of pharmaceutical compounds and exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and antioxidant effects.[2][3] This guide focuses on a specific, high-interest derivative: this compound. The strategic placement of a chlorine atom on the phenyl ring significantly modulates the compound's electronic properties and lipophilicity, influencing its pharmacokinetic profile and target interactions. This document provides a comprehensive technical overview of its chemical identity, synthesis, analytical characterization, and established biological relevance, designed to equip researchers and drug development professionals with actionable, field-proven insights.

Part 1: Core Chemical and Physical Identity

Precise identification is the cornerstone of reproducible scientific research. This compound is identified by a specific set of identifiers and physicochemical properties that dictate its handling, formulation, and behavior in experimental systems.

Nomenclature and Registration

-

IUPAC Name: this compound[4]

-

Synonyms: N-(3-chlorophenyl)thiourea, (3-Chlorophenyl)thiourea[5][6]

-

Molecular Formula: C₇H₇ClN₂S[4]

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. These values are critical for designing experimental conditions, such as selecting appropriate solvents for assays or purification.

| Property | Value | Source(s) |

| Melting Point | 137-141 °C | [5] |

| Purity | ≥98% (Commercially Available) | [5] |

| InChI Key | LSYZRUOXXOTVAV-UHFFFAOYSA-N | [5] |

| SMILES | NC(=S)NC1=CC=CC(Cl)=C1 | [4] |

Part 2: Synthesis and Structural Validation

The synthesis of this compound can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale. Here, we detail a common and robust protocol, followed by the necessary characterization steps to ensure the compound's identity and purity—a self-validating system essential for regulatory and research integrity.

Synthesis Protocol: From 3-Chloroaniline

This method involves the reaction of 3-chloroaniline with an in-situ generated isothiocyanate. The causality behind this choice is the high reactivity of the isothiocyanate intermediate with the primary amine, leading to a clean and efficient formation of the thiourea linkage.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add potassium thiocyanate (1.4 g, 0.0142 mol), deionized water (20 ml), and concentrated hydrochloric acid (1.6 ml).[8] The acid serves to protonate the thiocyanate, facilitating the subsequent reaction.

-

Addition of Amine: Add 3-chloroaniline (0.65 ml, 0.0081 mol) to the stirred solution.[8]

-

Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[8] Refluxing provides the necessary activation energy to drive the reaction to completion.

-

Isolation: Cool the mixture to room temperature and continue stirring overnight to ensure complete precipitation of the product.[8]

-

Purification: Filter the resulting precipitate, wash thoroughly with cold water to remove any remaining salts, and dry under vacuum.[8]

-

Recrystallization (Optional but Recommended): For obtaining high-purity single crystals suitable for X-ray crystallography or sensitive biological assays, recrystallize the crude product from a toluene/acetone (1:1) mixture via slow evaporation.[8]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Structural Characterization

Validation of the final product's structure and purity is non-negotiable. A combination of spectroscopic techniques should be employed:

-

¹H NMR: To confirm the presence and integration of aromatic and N-H protons.

-

¹³C NMR: To identify the carbon skeleton, including the characteristic C=S signal.

-

FTIR Spectroscopy: To verify the presence of key functional groups, particularly N-H stretching and the C=S thioamide band.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

-

X-ray Crystallography: Provides unambiguous proof of structure and reveals detailed conformational information, such as the dihedral angle between the thiourea plane and the benzene ring, which is reported to be 64.80 (6)°.[8]

Part 3: Biological Activity and Therapeutic Potential

The thiourea scaffold is a potent pharmacophore due to its ability to act as both a hydrogen bond donor (N-H groups) and acceptor (S atom).[1] This allows for strong and specific interactions with biological targets like enzymes and receptors.

Mechanism of Action: Hydrogen Bonding

The primary mechanism driving the biological activity of thiourea derivatives is their capacity to form stable hydrogen bond networks with amino acid residues in the active sites of proteins.[1] This interaction can lead to competitive inhibition or allosteric modulation of the target's function.

Caption: Hydrogen bonding of the thiourea scaffold with a protein target.

Known Biological Activities

While the broader class of thiourea derivatives shows extensive activity, this compound has been specifically investigated in several contexts:

-

Enzyme Inhibition: It is described as a curcumin analog that has been shown to inhibit the epidermal growth factor (EGF) receptor.[9][10] This activity is highly relevant in oncology, as EGFR signaling is a critical pathway for cell proliferation in many cancers.

-

Anticancer Potential: The synthesis and structural analysis of this compound have been pursued as part of a broader effort to discover new enzyme inhibitors for therapeutic use.[8] Related 1,3-disubstituted thioureas with trifluoromethyl and dichloro-phenyl groups have demonstrated potent cytotoxic activity against human colon and prostate cancer cell lines, often inducing apoptosis.[11][12]

-

Antimicrobial Activity: Thiourea derivatives bearing a triazole scaffold have shown significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and can inhibit biofilm formation.[13] While not directly testing the title compound, this highlights a key area for future investigation.

Part 4: Validated Analytical Methodologies

For preclinical and clinical development, a robust and validated analytical method is required to quantify the compound in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry is the gold standard.

HPLC-MS/MS Protocol for Quantification

The following protocol is adapted from established EPA methods for related compounds and represents a reliable starting point for method development.[14]

| Step | Parameter | Description | Rationale |

| 1. Column | C18 Reverse Phase (e.g., 150 mm x 2 mm, 4-10 µm) | End-capped silica particles with a bonded C18 stationary phase. | Provides excellent separation for moderately polar aromatic compounds.[14] |

| 2. Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Start at ~30% Acetonitrile, ramp to 95% over 15-20 minutes. | The gradient elution ensures sharp peaks for the analyte while clearing the column of more or less polar impurities. Formic acid aids in protonation for better MS ionization. |

| 3. Flow Rate | 0.2-0.4 mL/min | - | Optimized for a 2 mm ID column to ensure efficient separation and compatibility with the MS interface. |

| 4. Detection | Mass Spectrometry (MS) | Electrospray Ionization (ESI) in Positive Mode. | ESI is a soft ionization technique suitable for this class of molecules. |

| 5. MS/MS | Multiple Reaction Monitoring (MRM) | Monitor specific precursor-to-product ion transitions. | MRM provides exceptional selectivity and sensitivity, allowing for accurate quantification even in complex biological matrices. |

Analytical Workflow Diagram

Sources

- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. (3-CHLOROPHENYL)THIOUREA | CAS 4947-89-1 [matrix-fine-chemicals.com]

- 5. (3-Chlorophenyl)thiourea | 4947-89-1 [sigmaaldrich.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 1-(3-Chlorophenyl) thiourea - Amerigo Scientific [amerigoscientific.com]

- 8. 1-(3-Chlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(3-Chlorophenyl) thiourea | 4947-89-1 | FC12603 [biosynth.com]

- 10. 1-(3-Chlorophenyl) thiourea | CymitQuimica [cymitquimica.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

An In-depth Technical Guide to the Solubility of 1-(3-Chlorophenyl)thiourea in Diverse Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(3-Chlorophenyl)thiourea. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, the physicochemical properties of the compound, and practical methodologies for its empirical determination. In the absence of extensive published solubility data for this specific molecule, this guide offers a predictive analysis based on fundamental chemical principles and comparative data from its parent compound, thiourea, alongside a robust framework for experimental validation.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that governs the bioavailability, formulation, and efficacy of pharmacologically active compounds. For a molecule like this compound, which belongs to a class of compounds with diverse biological activities, understanding its behavior in various solvent systems is paramount for advancing its potential applications.[1] This guide aims to equip researchers with the foundational knowledge and practical tools necessary to investigate and manipulate the solubility of this compound.

Physicochemical Profile of this compound

A thorough understanding of a solute's intrinsic properties is the cornerstone of predicting its solubility. The following table summarizes the known physicochemical characteristics of this compound.

| Property | Value | Source |

| Chemical Formula | C₇H₇ClN₂S | [2] |

| Molecular Weight | 186.66 g/mol | [2][3] |

| Melting Point | 137-141 °C (278.6-286.2 °F); 402 K (129 °C) | [2][3] |

| Appearance | White to off-white crystalline powder | |

| Key Structural Features | Chlorophenyl group, thiourea moiety | [2] |

The molecular structure of this compound, featuring a moderately polar thiourea group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=S), and a nonpolar chlorophenyl ring, suggests a nuanced solubility profile. The presence of the chlorine atom on the phenyl ring further influences its electronic properties and potential for intermolecular interactions.

Crystal structure analysis reveals that molecules of this compound in the solid state are linked by intermolecular N-H⋯S and N-H⋯Cl hydrogen bonds, forming sheets.[2] The energy required to overcome these lattice forces will be a significant factor in the dissolution process.

Theoretical Framework of Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more rigorous understanding requires consideration of the Gibbs free energy of solution (ΔGsol), which is a function of both enthalpy (ΔHsol) and entropy (ΔSsol) changes during dissolution.

ΔGsol = ΔHsol - TΔSsol

For dissolution to be spontaneous, ΔGsol must be negative. This process can be conceptually broken down into three enthalpic steps:

-

ΔH₁ (Lattice Energy): Energy required to break the solute-solute interactions in the crystal lattice. For this compound, this involves disrupting the N-H⋯S and N-H⋯Cl hydrogen bonds.

-

ΔH₂ (Solvent Cavitation): Energy required to overcome solvent-solvent interactions to create a cavity for the solute molecule.

-

ΔH₃ (Solvation Energy): Energy released upon the formation of new solute-solvent interactions.

The overall enthalpy of solution is the sum of these steps: ΔHsol = ΔH₁ + ΔH₂ + ΔH₃ .

The following diagram illustrates this thermodynamic cycle:

Caption: Thermodynamic cycle of dissolution.

Comparative Solubility Analysis: Thiourea as a Model

To build a predictive model for the solubility of this compound, it is instructive to examine its parent compound, thiourea. Thiourea is a polar molecule with a log Kₒ/w of -1.08, indicating its hydrophilicity.[4] It is readily soluble in polar protic solvents like water and alcohols, but sparingly soluble in nonpolar solvents.[4][5][6]

The introduction of the 3-chlorophenyl group in this compound is expected to significantly alter this profile:

-

Increased Hydrophobicity: The aromatic ring and the chlorine atom will increase the nonpolar character of the molecule, likely decreasing its solubility in highly polar solvents like water.

-

Potential for π-π Interactions: The phenyl ring can engage in π-π stacking interactions with aromatic solvents.

-

Dipole Moment: The chloro-substitution introduces a dipole that may enhance interactions with polar aprotic solvents.

Based on these structural modifications, a qualitative prediction of solubility for this compound in various solvent classes is presented below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Lower than thiourea | The hydrophobic chlorophenyl group will disrupt the hydrogen bonding network of these solvents, leading to reduced solubility compared to the highly polar thiourea. |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents can act as hydrogen bond acceptors for the N-H groups of the thiourea moiety. Their polarity can also accommodate the dipole of the molecule without the high energetic cost of disrupting a strong hydrogen-bonding network. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | While the chlorophenyl group provides some nonpolar character, the polar thiourea moiety will limit solubility in highly nonpolar solvents like hexane. Solubility may be higher in aromatic solvents like toluene due to potential π-π interactions. |

Experimental Determination of Solubility: A Standard Operating Procedure

Given the absence of comprehensive published data, empirical determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for measuring equilibrium solubility.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination method.

Caption: Shake-flask solubility determination workflow.

Detailed Protocol

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (purity >98%)

-

Selected solvents (analytical grade or higher)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Vials with screw caps

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature changes that could affect solubility, pre-warm or pre-cool the syringe to the experimental temperature.

-

Filtration: Immediately filter the sample through a syringe filter into a pre-weighed container or volumetric flask to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method.

Analytical Techniques for Concentration Measurement

The choice of analytical technique is dependent on the properties of the solute and the solvent.

-

High-Performance Liquid Chromatography (HPLC): This is often the method of choice due to its specificity and sensitivity. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection would likely be effective for this compound.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and the solvent does not interfere at the wavelength of maximum absorbance (λmax), this can be a rapid and straightforward method. A calibration curve must be prepared.

-

Gravimetric Analysis: This method involves taking a known mass or volume of the saturated solution, evaporating the solvent, and weighing the residual solid. While simple, it is only suitable for non-volatile solutes and solvents and may be less accurate for low solubilities.

Data Correlation and Thermodynamic Modeling

Once experimental solubility data are obtained at different temperatures, they can be correlated using thermodynamic models. The modified Apelblat equation is commonly used for this purpose and has been successfully applied to thiourea solubility data.

ln(x) = A + (B/T) + C ln(T)

Where:

-

x is the mole fraction solubility of the solute

-

T is the absolute temperature in Kelvin

-

A, B, and C are empirical parameters determined by fitting the model to the experimental data.

This model not only provides a means to interpolate solubility at intermediate temperatures but also allows for the calculation of thermodynamic properties of dissolution, such as the enthalpy, Gibbs energy, and entropy of solution, offering deeper insights into the dissolution mechanism.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented in scientific literature, this guide provides a robust framework for its investigation. By understanding the compound's physicochemical properties, applying fundamental thermodynamic principles, and following rigorous experimental protocols, researchers can accurately determine its solubility in a range of solvents. This information is indispensable for the rational design of formulations, the optimization of reaction conditions, and the overall advancement of research involving this promising compound.

References

- Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332.

- PubChem. (n.d.). 1,3-Bis((3-chlorophenyl)methyl)thiourea. National Center for Biotechnology Information.

- Shewale, J., et al. (2012). Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research, 4(11), 4843-4846.

- Supporting Information Determination of thiourea solubility in twelve different mono- solvents and its comparison with structura. (n.d.). Amazon S3.

- Ghanghoria, B., & Singh, V. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.

- Gonçalves, I. L., et al. (2021). Synthesis of 1-Phenylthiourea: An Undergraduate Organic Chemistry Experiment Illustrating Carbonyl Transformations.

- PubChem. (n.d.). Thiourea. National Center for Biotechnology Information.

- PubChem. (n.d.). 1,3-Bis(3-chlorophenyl)thiourea. National Center for Biotechnology Information.

- Saleem, M., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2423.

- Cheméo. (n.d.). Thiourea.

- Sciencemadness Wiki. (2022, September 15). Thiourea.

- National Toxicology Program. (n.d.). 15th Report on Carcinogens: Thiourea. National Institutes of Health.

- Wikipedia. (n.d.). Thiourea.

- Shewale, J., et al. (2012). Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research.

- Maddani, M. R., & Prabhu, K. R. (2010).

- Tantry, S. J., & Sapkal, S. B. (2018).

Sources

- 1. 1-(3-Chlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (3-Chlorophenyl)thiourea | 4947-89-1 [sigmaaldrich.com]

- 3. Thiourea | H2NCSNH2 | CID 2723790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 5. Table 1, Properties of Thiourea - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]

Whitepaper: Unveiling the Solid-State Architecture of 1-(3-Chlorophenyl)thiourea: A Crystal Structure Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Thiourea derivatives represent a class of compounds with significant importance in medicinal chemistry and materials science, owing to their diverse biological activities and versatile coordination chemistry.[1][2] A profound understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials. This guide provides a comprehensive technical analysis of the crystal structure of 1-(3-Chlorophenyl)thiourea, a representative member of this family. We navigate the entire workflow, from chemical synthesis and single-crystal growth to meticulous structural elucidation by X-ray diffraction. The analysis extends to a detailed examination of the intermolecular forces governing the crystal packing, supported by a discussion of advanced computational techniques like Hirshfeld surface analysis and Density Functional Theory (DFT) that offer deeper insights into the molecule's electronic landscape and interaction propensity.

Rationale and Synthesis: From Precursors to Crystalline Form

The journey to understanding a crystal structure begins with the synthesis of high-purity material suitable for single-crystal growth. The selection of a synthetic route is guided by efficiency, yield, and the ability to produce a product that can be readily crystallized. For this compound, a well-established and reliable method involves the reaction of 3-chloroaniline with a thiocyanate salt in an acidic medium.

Causality in Synthesis:

The chosen protocol leverages the nucleophilic character of the amine group on 3-chloroaniline and the electrophilic nature of the thiocyanate ion. The acidic environment (concentrated HCl) is crucial; it protonates the thiocyanate to form isothiocyanic acid (HNCS) in situ, which is highly reactive towards the amine, leading to the formation of the target thiourea derivative.

Experimental Protocol: Synthesis & Crystallization

The synthesis of this compound was performed following a proven laboratory procedure.[3]

-

Reaction Setup: 3-Chloroaniline (0.65 mL, 0.0081 mol) and potassium thiocyanate (1.4 g, 0.0142 mol) were added to a reaction vessel containing 20 mL of water and 1.6 mL of concentrated HCl.

-

Reflux: The mixture was heated to reflux and maintained for 3 hours to ensure the reaction went to completion.

-

Precipitation: The reaction mixture was cooled to room temperature and stirred overnight. This gradual cooling promotes the precipitation of the product from the solution.

-

Isolation and Purification: The resulting precipitate was collected by filtration, washed thoroughly with water to remove unreacted salts and acid, and dried.

-

Single-Crystal Growth: High-quality single crystals for diffraction studies were obtained by dissolving the purified product in a 1:1 mixture of toluene and acetone and allowing the solvent to evaporate slowly at room temperature over several days.[3] The slow evaporation method allows for the orderly arrangement of molecules into a well-defined crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD): Defining the Molecular Blueprint

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides not only the molecular structure but also detailed information about the crystal packing and intermolecular interactions.

Methodology: Data Acquisition and Structure Refinement

A suitable, colorless plate-like crystal was selected and mounted on a Bruker SMART APEXII DUO CCD area-detector diffractometer.[3] The crystal was kept at a low temperature (100 K) using an Oxford Cryosystems Cobra cryostat to minimize thermal vibrations, resulting in a higher resolution diffraction pattern.[3]

-

Data Collection: Diffraction data were collected using graphite-monochromatized Mo Kα radiation (λ = 0.71073 Å). A series of φ and ω scans were performed to cover a significant portion of the reciprocal space.

-

Data Reduction: The raw diffraction data were processed to yield a set of unique reflection intensities, which were then corrected for various experimental factors using a multi-scan absorption correction (SADABS).[3]

-

Structure Solution and Refinement: The crystal structure was solved using direct methods, which phase the diffraction data to generate an initial electron density map. This initial model was then refined against the experimental data using a full-matrix least-squares on F² method. Non-hydrogen atoms were refined anisotropically. N-bound hydrogen atoms were located in a difference Fourier map and refined freely, while other hydrogen atoms were placed in geometrically calculated positions.[3]

Crystallographic Data and Molecular Geometry

The analysis confirmed that this compound crystallizes in the triclinic space group P-1.[3] The key crystallographic parameters are summarized in Table 1.

| Parameter | Value [3] |

| Chemical Formula | C₇H₇ClN₂S |

| Formula Weight (Mᵣ) | 186.66 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.4406 (3) |

| b (Å) | 8.5715 (4) |

| c (Å) | 9.2392 (4) |

| α (°) | 104.221 (2) |

| β (°) | 91.776 (2) |

| γ (°) | 96.362 (2) |

| Volume (V, ų) | 414.33 (3) |

| Z (molecules per unit cell) | 2 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Goodness-of-fit (S) | 1.08 |

| Final R-indices [I > 2σ(I)] | R1 = 0.031, wR2 = 0.085 |

The molecular structure reveals two key planar regions: the thiourea moiety (S1/N1/N2/C7) and the chlorophenyl ring (C1–C6). A critical structural feature is the significant twist between these two planes. The dihedral angle between the N—C(=S)—N plane and the benzene ring is 64.80 (6)°.[3] This non-planar conformation is a common feature in related thiourea derivatives and is influenced by both steric hindrance and electronic effects.

Supramolecular Assembly: The Role of Intermolecular Interactions

While SC-XRD defines the individual molecule, the crystal's overall architecture is dictated by a network of non-covalent interactions. Understanding this supramolecular assembly is crucial for predicting physical properties like solubility and melting point, which are vital in drug development.

Hydrogen Bonding Network

In the crystal of this compound, the molecules are organized into a robust two-dimensional network primarily through hydrogen bonds. The thiourea group provides both hydrogen bond donors (the N-H protons) and an acceptor (the sulfur atom), while the chlorine atom also acts as a weak hydrogen bond acceptor. The analysis reveals two principal types of interactions: N—H⋯S and N—H⋯Cl hydrogen bonds.[3]

| Interaction (D—H⋯A) | D-H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (D-H⋯A, °) |

| N2—H1N2⋯S1 | 0.83 (3) | 2.54 (3) | 3.3619 (13) | 167.5 (19) |

| N1—H1N1⋯S1 | 0.84 (2) | 2.49 (3) | 3.3149 (12) | 167 (2) |

| N2—H2N2⋯Cl1 | 0.80 (2) | 2.64 (2) | 3.3583 (12) | 150 (2) |

| (Data sourced from literature)[3] |

These interactions link the molecules into sheets that extend parallel to the (101) crystallographic plane, creating a stable, layered structure.[3]

Hirshfeld Surface Analysis: Visualizing Interactions

To further dissect the intermolecular contacts, Hirshfeld surface analysis is an invaluable tool.[4][5] This method maps the electron distribution of a molecule within the crystal to visualize and quantify all close contacts simultaneously.

-

d_norm surface: A normalized contact distance surface is plotted onto the Hirshfeld surface. Red spots indicate contacts shorter than the van der Waals radii (strong interactions like H-bonds), white areas represent contacts around the vdW distance, and blue areas show longer contacts. For this compound, prominent red spots would be expected near the N-H protons and the sulfur and chlorine atoms, visually confirming the hydrogen bonds.

-

2D Fingerprint Plots: The Hirshfeld surface is deconstructed into a 2D plot of dᵢ (distance to the nearest nucleus inside the surface) versus dₑ (distance to the nearest nucleus outside).[6] This plot provides a quantitative summary of the intermolecular interactions. For this molecule, the plot would be dominated by sharp spikes corresponding to N-H···S and N-H···Cl bonds, along with significant regions representing H···H, C···H, and Cl···C contacts, quantifying the contribution of each interaction type to the overall crystal packing.

Computational Analysis: A Theoretical Counterpart

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complement to experimental data.[7][8] It allows for the investigation of the molecule's intrinsic electronic properties, independent of the crystal environment, and helps validate experimental findings.

Methodology: DFT Protocol

-

Geometry Optimization: The molecular structure of this compound would be optimized in the gas phase using a functional like B3LYP with a basis set such as 6-311++G(d,p).[9]

-

Property Calculation: Following optimization, key properties are calculated:

-

Molecular Electrostatic Potential (MEP): The MEP map is calculated to identify the charge distribution.[8] The most negative potential regions (nucleophilic sites) are expected around the sulfur and chlorine atoms, while the most positive regions (electrophilic sites) would be on the N-H protons. This theoretically confirms the sites involved in the observed hydrogen bonding.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between them provides insights into the molecule's chemical reactivity and kinetic stability.[8]

-

By comparing the DFT-optimized geometry with the experimental XRD structure, one can delineate the influence of the intermolecular forces on molecular conformation. Deviations in bond lengths, angles, and especially dihedral angles, highlight the impact of the crystal packing environment.

Conclusion and Outlook

The comprehensive analysis of this compound reveals a detailed picture of its solid-state architecture. The molecule adopts a non-planar conformation and assembles into a stable, layered structure through a network of N—H⋯S and N—H⋯Cl hydrogen bonds. This structural framework, elucidated by single-crystal X-ray diffraction, is fundamental to its physicochemical properties.

The integration of analytical techniques like Hirshfeld surface analysis and computational methods such as DFT provides a multi-faceted understanding that transcends simple atomic coordinates. For drug development professionals, this level of detail is invaluable. The precise knowledge of hydrogen bonding capabilities and molecular conformation informs pharmacophore modeling, aids in the prediction of protein-ligand interactions, and provides a basis for the design of next-generation thiourea derivatives with enhanced efficacy and tailored physical properties.

References

- Arshad, S., et al. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2973.

- Arshad, S., et al. (2012). 3-Acetyl-1-(3-chlorophenyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(6), o1189.

- Zapravdina, D., & Burmistrov, V. (2024). 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea. Molbank, 2024(2), M1809.

- Raza, M. A., et al. (2021). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. Semantic Scholar.

- Yamin, B. M., et al. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1696.

- Raza, M. A., et al. (2021). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation. Bulletin of the Chemical Society of Ethiopia, 35(3), 587-600.

- Khan, I., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules, 26(15), 4530.

- Erickson, K. A., & Eger, E. (1974). X-Ray crystallographic studies on ferrocene included in a thiourea host lattice. Journal of the Chemical Society, Dalton Transactions, (15), 1630-1633.

- PrepChem (n.d.). Synthesis of A. N-Cyano-N'-(3-chlorophenyl)thiourea. PrepChem.com.

- Mary, Y. S., et al. (2016). Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. RSC Advances, 6(1), 1-16.

- S. G. R, M. (2015). SYNTHESIS, GROWTH AND CHARACTERIZATION STUDIES OF THIOUREA PICRATE CRYSTAL. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 5(2), 428-434.

- Arshad, M., et al. (2022). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. Molecules, 27(8), 2596.

- Desyatkov, D. A., et al. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. Molecules, 27(22), 7886.

- Yamin, B. M., et al. (2013). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. ResearchGate.

- Naz, S., et al. (2021). Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives. ACS Omega, 6(40), 26365–26377.

- Arshad, S., et al. (2019). Crystal structure and Hirshfeld surface analysis of N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-bromophenylcarbamothioyl). IUCrData, 4(1), x182041.

- Arshad, M., et al. (2022). Experimental and Hirshfeld Surface Investigations for Unexpected Aminophenazone Cocrystal Formation under Thiourea Reaction Conditions via Possible Enamine Assisted Rearrangement. ResearchGate.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(3-Chlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure, in-silico and in-vitro biological evaluation | Bulletin of the Chemical Society of Ethiopia [ajol.info]

- 8. researchgate.net [researchgate.net]

- 9. Single-Crystal Investigation, Hirshfeld Surface Analysis, and DFT Study of Third-Order NLO Properties of Unsymmetrical Acyl Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 1-(3-Chlorophenyl)thiourea: Unveiling Molecular Structure and Purity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Chlorophenyl)thiourea is a synthetic organic compound that belongs to the thiourea class of molecules. Thiourea derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including potential antimicrobial, antiviral, and anticancer properties. The precise characterization of the molecular structure and the confirmation of purity are paramount in the synthesis and development of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for achieving this. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into the principles of each technique, detailed experimental protocols, and in-depth interpretation of the spectral data.

Molecular Structure and Characterization Workflow

The structural elucidation of a synthesized compound like this compound is a systematic process. The general workflow involves synthesis followed by a battery of spectroscopic analyses to confirm the identity and purity of the final product.

Caption: A typical workflow for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 3-chloroaniline with potassium thiocyanate in an acidic medium.[1]

Experimental Protocol:

-

To a round-bottom flask, add 3-chloroaniline (0.65 ml, 0.0081 mol), potassium thiocyanate (1.4 g, 0.0142 mol), and 20 ml of water.

-

Carefully add 1.6 ml of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux for 3 hours.

-

After reflux, cool the mixture to room temperature and stir overnight.

-

The precipitated product is then collected by filtration, washed with water, and dried.

-

For further purification, single crystals can be grown from a toluene and acetone (1:1) mixture by slow evaporation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.0 | Singlet (broad) | 1H | NH -Ar |

| ~7.5 - 8.0 | Singlet (broad) | 2H | NH₂ |

| ~7.3 - 7.6 | Multiplet | 4H | Aromatic CH |

Interpretation:

-

NH Protons: The protons attached to the nitrogen atoms are expected to appear as broad singlets in the downfield region of the spectrum (typically δ 7.5-10.0 ppm). Their broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift can be sensitive to solvent and concentration.

-

Aromatic Protons: The four protons on the 3-chlorophenyl ring will appear in the aromatic region (δ 7.3-7.6 ppm). Due to the substitution pattern, they will exhibit a complex multiplet pattern resulting from spin-spin coupling with each other.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ) ppm | Assignment |

| ~180 - 185 | C =S (Thiocarbonyl) |

| ~138 - 142 | Ar-C -NH (ipso-carbon) |

| ~134 - 136 | Ar-C -Cl (ipso-carbon) |

| ~120 - 132 | Aromatic C H |

Interpretation:

-

Thiocarbonyl Carbon: The carbon of the C=S group is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 180-185 ppm.

-

Aromatic Carbons: The six carbons of the 3-chlorophenyl ring will give rise to signals in the aromatic region (δ 120-142 ppm). The carbon directly attached to the nitrogen (ipso-carbon) and the carbon attached to the chlorine will have distinct chemical shifts influenced by the electronegativity and substituent effects of these atoms. The remaining four aromatic CH carbons will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Vibration |

| 3400 - 3100 | N-H stretching |

| 3100 - 3000 | Aromatic C-H stretching |

| 1600 - 1450 | C=C aromatic ring stretching |

| 1550 - 1480 | N-H bending |

| 1350 - 1250 | C=S stretching |

| 1200 - 1000 | C-N stretching |

| 800 - 700 | C-Cl stretching |

Interpretation:

-

N-H Stretching: The presence of the N-H bonds in the thiourea moiety will give rise to characteristic broad absorption bands in the region of 3400-3100 cm⁻¹. The broadening is due to hydrogen bonding.

-

C=S Stretching: The thiocarbonyl group (C=S) typically shows a medium to weak absorption band in the range of 1350-1250 cm⁻¹. This band is often coupled with other vibrations and can sometimes be difficult to assign definitively.

-

Aromatic C-H and C=C Stretching: The aromatic ring will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretching: The presence of the chlorine atom on the aromatic ring will result in a strong absorption band in the fingerprint region, typically between 800-700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrometry Data for this compound:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₇H₇ClN₂S). Due to the presence of the chlorine isotope ³⁷Cl, there will be a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.

-

M⁺ (for ³⁵Cl): m/z ≈ 186

-

M+2 (for ³⁷Cl): m/z ≈ 188

-

Predicted Fragmentation Pathway:

Electron impact ionization can lead to the fragmentation of the molecular ion. A plausible fragmentation pathway for this compound is outlined below.

Caption: A plausible mass spectral fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

Loss of Thiourea Moiety: A common fragmentation pathway for N-arylthioureas is the cleavage of the C-N bond, leading to the formation of the chlorophenyl radical cation and the thiourea radical.

-

Formation of Chlorophenyl Cation: The chlorophenyl radical cation can further fragment by losing a hydrogen atom to form the chlorophenyl cation.

-

Other Fragments: Other fragment ions may be observed due to rearrangements and other cleavage pathways. The presence of the chlorine isotope pattern in the fragment ions containing chlorine is a key diagnostic feature.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure and purity. The data presented in this guide, including predicted chemical shifts, vibrational frequencies, and fragmentation patterns, serve as a valuable reference for researchers and scientists working with this and related thiourea derivatives. Adherence to rigorous spectroscopic characterization is a cornerstone of scientific integrity and is essential for the advancement of research and development in fields such as medicinal chemistry and materials science.

References

- Saleem, H., & Yamin, B. M. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2423. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

A Technical Guide to the Biological Activities of Substituted Thioureas

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted thioureas, organic compounds featuring the >N-C(S)-N< scaffold, represent a versatile and highly privileged structural motif in medicinal chemistry. Their synthetic tractability and the ability of the thiourea functional group to form critical hydrogen bonds and coordinate with metallic ions in enzyme active sites have led to the discovery of a vast array of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological potential of these compounds, moving beyond a simple catalog of activities to explain the underlying mechanisms, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their roles as antimicrobial, anticancer, antiviral, and enzyme inhibitory agents, offering a scientifically grounded resource for professionals engaged in drug discovery and development.

Introduction: The Thiourea Scaffold in Medicinal Chemistry

Thiourea, SC(NH₂)₂, is an organosulfur compound and the sulfur analogue of urea. While unsubstituted thiourea has limited biological application, its true potential is unlocked through the substitution of its hydrogen atoms with a wide variety of organic moieties (R-groups). These "substituted thioureas" possess a unique combination of features that make them attractive for drug design:

-

Structural Versatility : The two nitrogen atoms can be functionalized with aliphatic, aromatic, or heterocyclic groups, allowing for precise tuning of steric and electronic properties.[1]

-

Hydrogen Bonding Capability : The N-H protons act as hydrogen bond donors, while the sulfur atom acts as a hydrogen bond acceptor. This dual character is crucial for interacting with biological targets like proteins and enzymes.[2]

-

Lipophilicity Modulation : The nature of the substituents significantly impacts the compound's lipophilicity, a key factor in membrane permeability and target engagement.[3]

-

Coordination Chemistry : The sulfur and nitrogen atoms can coordinate with metal ions, a property leveraged in the inhibition of metalloenzymes.[4]

This guide will systematically explore the major biological activities stemming from these molecular properties.

Synthetic Strategies: Accessing Chemical Diversity

The facile synthesis of substituted thioureas is a primary reason for their prevalence in screening libraries. The most common and straightforward method involves the nucleophilic addition of a primary or secondary amine to an isothiocyanate.[5]

Other methods, such as those starting from carbon disulfide and amines, offer environmentally benign alternatives, particularly in aqueous media.[6][7] This synthetic accessibility allows for the rapid generation of large libraries of analogues for structure-activity relationship (SAR) studies.

Spectrum of Biological Activities

Antimicrobial (Antibacterial & Antifungal) Activity

Substituted thioureas have demonstrated broad-spectrum activity against a range of pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[3][8]

Mechanism of Action: The primary antimicrobial mechanisms are not fully elucidated but are believed to involve:

-

Enzyme Inhibition: Key bacterial enzymes, such as DNA gyrase, topoisomerase IV, and enoyl-ACP reductase, have been identified as potential targets.[3] The thiourea moiety can interact with active site residues, disrupting essential metabolic or replicative processes.

-

Membrane Disruption: The lipophilicity imparted by certain substituents can facilitate the penetration and disruption of the bacterial cell membrane.[3]

-